molecular formula C21H27NO4 B12009152 N-Cyclohexyl-N-methyl-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide

N-Cyclohexyl-N-methyl-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide

Cat. No.: B12009152
M. Wt: 357.4 g/mol
InChI Key: MEKBHZHPALQZQY-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-methyl-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide is a synthetic organic compound with the molecular formula C21H27NO4. It is known for its unique structure, which includes a chromenyl group, a cyclohexyl group, and a butanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-methyl-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methyl-2-oxo-2H-chromene-6-ol and N-cyclohexyl-N-methylbutanamide.

    Coupling Reaction: The chromenyl group is coupled with the butanamide moiety using appropriate coupling reagents and catalysts under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-methyl-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions at the amide or chromenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced amide derivatives.

    Substitution: Substituted amides and chromenyl derivatives.

Scientific Research Applications

N-Cyclohexyl-N-methyl-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-methyl-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide involves its interaction with specific molecular targets and pathways. The chromenyl group may interact with enzymes or receptors, leading to modulation of biological activities. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-N-methyl-4-((2-oxo-1H-quinolin-6-yl)oxy)butanamide
  • N-Isopropyl-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide
  • 4-Methyl-2-oxo-2H-chromen-7-yl chloroacetate

Uniqueness

N-Cyclohexyl-N-methyl-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chromenyl group is particularly noteworthy for its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

IUPAC Name

N-cyclohexyl-N-methyl-4-(4-methyl-2-oxochromen-6-yl)oxybutanamide

InChI

InChI=1S/C21H27NO4/c1-15-13-21(24)26-19-11-10-17(14-18(15)19)25-12-6-9-20(23)22(2)16-7-4-3-5-8-16/h10-11,13-14,16H,3-9,12H2,1-2H3

InChI Key

MEKBHZHPALQZQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)OCCCC(=O)N(C)C3CCCCC3

Origin of Product

United States

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